3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione
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Overview
Description
3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzoyl group attached to a pyran ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the reaction of 2,4-dichlorobenzoyl chloride with a suitable pyran derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorobenzoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzoyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzoyl derivatives.
3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl compound with similar reactivity.
2,4-Dichlorobenzamide: A related compound with different functional groups.
Uniqueness
3-(2,4-Dichlorobenzoyl)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its pyran ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
114291-42-8 |
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Molecular Formula |
C13H8Cl2O4 |
Molecular Weight |
299.10 g/mol |
IUPAC Name |
3-(2,4-dichlorobenzoyl)-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C13H8Cl2O4/c1-6-4-10(16)11(13(18)19-6)12(17)8-3-2-7(14)5-9(8)15/h2-5,11H,1H3 |
InChI Key |
XRRNKMMTGXALHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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